Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a tert-butyl ester group, an iodophenyl group, and a pyrrolidine ring. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with 4-iodoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of a suitable solvent, such as dichloromethane, and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Iodophenyl)carbamic acid tert-butyl ester
- N-tert-Butoxycarbonyl)-4-iodoaniline
- tert-Butyl (4-iodophenyl)carbamate
Uniqueness
Tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and an iodophenyl group, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-4-5-13(19)14(20)18-12-8-6-11(17)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHCMQBVFFADKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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